molecular formula C11H13IO4 B13017901 Ethyl 2-iodo-4,6-dimethoxybenzoate

Ethyl 2-iodo-4,6-dimethoxybenzoate

Cat. No.: B13017901
M. Wt: 336.12 g/mol
InChI Key: ITNMHABDETYKGO-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-4,6-dimethoxybenzoate is a halogenated aromatic ester featuring iodine at the ortho position and methoxy groups at the para and meta positions. This compound is synthesized via esterification of 2-iodo-4,6-dimethoxybenzoic acid with ethanol, often employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or Mitsunobu conditions . The iodine substituent enhances its utility in cross-coupling reactions, while the methoxy groups contribute to electronic stabilization and steric effects.

Properties

Molecular Formula

C11H13IO4

Molecular Weight

336.12 g/mol

IUPAC Name

ethyl 2-iodo-4,6-dimethoxybenzoate

InChI

InChI=1S/C11H13IO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4H2,1-3H3

InChI Key

ITNMHABDETYKGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1I)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the iodination of a dimethoxybenzoic acid derivative followed by esterification to introduce the ethyl ester group.

  • Reagents :
    • Starting material: 4,6-dimethoxybenzoic acid
    • Iodinating agent: Iodine (I$$_2$$) or N-Iodosuccinimide (NIS)
    • Solvent: Acetic acid or dichloromethane (DCM)
    • Catalyst: Copper(I) bromide (CuBr) or Lewis acids
  • Conditions :
    • Reaction temperature: Room temperature to 100°C
    • Reaction time: Typically 2–5 hours
  • Procedure :
    • Dissolve the starting material in the solvent.
    • Add the iodinating agent and catalyst.
    • Stir the mixture until completion (monitored via thin-layer chromatography, TLC).
    • Extract the product using ethyl acetate and wash with brine.
  • Yield : Moderate to high, depending on the reaction optimization.

Esterification

Post-iodination, the carboxylic acid group is esterified using ethanol and an acid catalyst (e.g., sulfuric acid or HCl). The reaction proceeds under reflux conditions for several hours.

One-Pot Synthesis Using Methylation and Iodination

Reaction Overview

This approach combines methylation of hydroxybenzoic acid derivatives with subsequent iodination and esterification in a single sequence.

  • Reagents :
    • Starting material: Hydroxybenzoic acid
    • Methylating agent: Dimethyl sulfate or methyl iodide
    • Iodinating agent: Iodine or NIS
  • Conditions :
    • Solvent: Dry tetrahydrofuran (THF)
    • Base: Sodium hydride (NaH) for deprotonation
  • Procedure :
    • Add sodium hydride to dry THF under nitrogen at low temperature.
    • Introduce hydroxybenzoic acid and methylating agent.
    • After methylation, add the iodinating agent.
    • Stir at room temperature and purify via column chromatography.
  • Yield : High purity with moderate yields due to multiple steps.

Copper-Catalyzed Iodination

Reaction Overview

This method utilizes copper catalysts to enhance regioselectivity during iodination.

  • Reagents :
    • Starting material: Dimethoxybenzoate ester
    • Catalyst: Copper(I) bromide (CuBr)
    • Oxidant: TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl radical)
  • Conditions :
    • Solvent: Acetic acid
    • Temperature: ~100°C
  • Procedure :
    • Dissolve the ester in acetic acid.
    • Add CuBr and TEMPO as oxidants.
    • Heat the mixture for ~2 hours.
    • Extract and purify using silica gel chromatography.
  • Yield : High selectivity with moderate efficiency.

Data Table for Reaction Parameters

Method Key Reagents Solvent Catalyst Temperature Yield (%)
Direct Iodination I$$_2$$, CuBr Acetic Acid CuBr RT–100°C ~75–85
One-Pot Methylation/Iodination Dimethyl sulfate, NIS THF NaH RT ~60–70
Copper-Catalyzed Iodination TEMPO, CuBr Acetic Acid CuBr ~100°C ~80–90

Notes on Optimization

  • Solvent Selection :

    • Polar solvents like acetic acid improve solubility and reaction rates for iodination.
    • Non-polar solvents like dichloromethane are preferred for extraction.
  • Catalyst Loading :

    • Excessive catalyst can lead to side reactions; optimal loading is typically ~10 mol%.
  • Purification :

    • Flash column chromatography using petroleum ether/ethyl acetate mixtures ensures high purity.
  • Monitoring Reaction Progress :

    • TLC is widely used to track completion of each step.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-iodo-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products:

Scientific Research Applications

Synthesis and Reactivity

Ethyl 2-iodo-4,6-dimethoxybenzoate can be synthesized through various methods, including the iodination of 4,6-dimethoxybenzoic acid followed by esterification with ethanol. Its reactivity profile makes it suitable for further transformations in organic synthesis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

  • Cross-Coupling Reactions : The iodine atom allows for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), facilitating the formation of biaryl compounds.
  • Allylic Substitutions : The compound can undergo allylic substitutions to generate various derivatives, which are critical in pharmaceutical applications.

Table 1: Summary of Synthetic Applications

Application TypeDescriptionReference
Cross-Coupling ReactionsFormation of biaryl compounds via palladium catalysis
Allylic SubstitutionsGeneration of diverse derivatives
Synthesis of Natural ProductsUsed as a precursor for synthesizing complex natural products

Medicinal Chemistry

The compound's structural features contribute to its potential biological activities. This compound has been investigated for:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various derivatives derived from this compound against gram-positive and gram-negative bacteria. The results indicated promising activity, highlighting its potential as a lead compound for antibiotic development .

Material Science

In material science, this compound is explored for its utility in developing functional materials due to its ability to undergo polymerization reactions. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 2-iodo-4,6-dimethoxybenzoate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of iodine and methoxy groups can influence its reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoate Esters

Ethyl 3-Bromo-2,6-dimethoxybenzoate
  • Structure : Bromine replaces iodine at the meta position.
  • Reactivity : Bromo derivatives are less reactive in cross-coupling reactions compared to iodo analogs due to weaker C–Br bond dissociation energy. This makes the iodo variant more favorable for applications in palladium-mediated couplings .
  • Synthesis : Prepared via similar esterification methods but with brominated precursors.
Ethyl 2,6-Dimethoxybenzoate
  • Structure : Lacks the iodine substituent, featuring only methoxy groups at positions 2 and 4.
  • Crystallography: Crystallizes in the triclinic space group $ P \overline{1} $, with unit cell parameters $ a = 8.5518 \, \text{Å}, \, b = 10.8826 \, \text{Å}, \, c = 11.9939 \, \text{Å} $, and $ Z = 4 $ .
  • Applications : Primarily used as a precursor in organic synthesis rather than in cross-coupling reactions.

Alkyl-Substituted Benzoate Esters

Ethyl 2-Butyl-4,6-dimethoxybenzoate
  • Structure : A butyl group replaces the iodine at the ortho position.
  • Properties : The alkyl chain increases lipophilicity, enhancing membrane permeability in biological systems. However, it lacks the halogen’s electronic effects, limiting utility in metal-catalyzed reactions .

Hydroxy-Substituted Benzoate Esters

Ethyl 4-Hydroxy-2,6-dimethylbenzoate
  • Structure : Features a hydroxyl group at the para position and methyl groups at ortho positions.
  • Acidity : The hydroxyl group increases acidity ($ \text{p}K_a \approx 8-10 $) compared to methoxy derivatives, enabling hydrogen bonding and altering solubility .

Amino-Substituted Benzoate Esters

Methyl 2-Amino-4,6-dimethoxybenzoate
  • Structure: An amino group replaces iodine at the ortho position.
  • Reactivity: The amino group participates in electrophilic substitution and coordination chemistry, diverging from the iodine’s role in halogen-bonding or cross-coupling .

Comparative Data Table

Compound Substituents (Positions) Key Reactivity Synthesis Yield Notable Applications
Ethyl 2-Iodo-4,6-dimethoxybenzoate I (2), OMe (4,6) Cross-coupling, halogen bonding 70–98% Catalysis, bioconjugation
Ethyl 3-Bromo-2,6-dimethoxybenzoate Br (3), OMe (2,6) Moderate cross-coupling ~80% Intermediate in drug synthesis
Ethyl 2,6-Dimethoxybenzoate OMe (2,6) Esterification, crystallization 82% Crystallography studies
Ethyl 2-Butyl-4,6-dimethoxybenzoate C4H9 (2), OMe (4,6) Lipophilic interactions ~85% Antimicrobial agent development

Key Research Findings

  • Synthetic Efficiency: this compound is synthesized in high yields (up to 98%) via Mitsunobu reactions, outperforming DCC-mediated methods (70%) .
  • Biotransformation Potential: Iodo-substituted lactones (analogous to the benzoate) resist dehalogenation during fungal biotransformation, suggesting stability in biological systems .
  • Crystallographic Influence : Methoxy groups in ethyl 2,6-dimethoxybenzoate facilitate dense crystal packing, whereas iodine’s bulkiness in the 2-iodo analog may disrupt this, though crystallographic data for the latter remains unreported .

Biological Activity

Ethyl 2-iodo-4,6-dimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H13IO4
Molecular Weight336.12 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H13IO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3
Canonical SMILESCCOC(=O)C1=C(C(=C(C=C1)OC)OC)I

The presence of iodine in the structure enhances its reactivity compared to other halogenated compounds, making it a valuable candidate for various biological applications.

Biological Activity

This compound has been investigated for several biological activities:

  • Anticancer Properties : Research indicates that this compound exhibits potential anticancer effects. It has been shown to interact with cellular pathways associated with tumor growth and proliferation. For instance, studies have demonstrated its ability to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance.

The biological activity of this compound is largely attributed to its interaction with specific biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation : It has been suggested that this compound can bind to certain receptors, altering their signaling pathways and contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study published by MDPI demonstrated that derivatives of ethyl 2-iodo compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells). The study highlighted the compound's ability to induce apoptosis through caspase activation .
  • In Vivo Studies : Animal models have shown promising results where treatment with ethyl 2-iodo derivatives led to reduced tumor size and improved survival rates in xenograft models .
  • Mechanistic Insights : Further investigations revealed that the compound could influence gene expression related to apoptosis and cell cycle regulation, providing insights into its mechanism of action .

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